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1-Hydroxyguanine - 42046-96-8

1-Hydroxyguanine

Catalog Number: EVT-1545427
CAS Number: 42046-96-8
Molecular Formula: C5H5N5O2
Molecular Weight: 167.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

1-Hydroxyguanine is primarily formed through the oxidation of guanine, often as a consequence of reactive oxygen species (ROS) generated during cellular metabolism or due to environmental factors such as radiation and pollutants. It belongs to a class of compounds known as oxidized nucleobases, which also includes other derivatives like 8-hydroxyguanine. The classification of 1-hydroxyguanine falls under modified nucleobases, specifically as an oxidized derivative of guanine.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-hydroxyguanine can occur through various chemical reactions involving guanine and oxidizing agents. Common methods include:

  • Oxidation with Hydrogen Peroxide: Guanine can be treated with hydrogen peroxide in the presence of transition metal catalysts (like iron or copper) to facilitate the formation of 1-hydroxyguanine.
  • Fenton Reaction: This method utilizes iron ions and hydrogen peroxide to generate hydroxyl radicals that oxidize guanine to produce 1-hydroxyguanine.
  • Electrochemical Oxidation: Recent advancements have introduced electrochemical methods where guanine is oxidized at an electrode surface, allowing for controlled synthesis of 1-hydroxyguanine.

These methods often require specific conditions such as pH control, temperature regulation, and the presence of stabilizing agents to prevent further degradation or side reactions.

Molecular Structure Analysis

Structure and Data

The molecular formula for 1-hydroxyguanine is C5_5H6_6N4_4O. The structure consists of a purine base with a hydroxyl group (-OH) attached to the carbon at position 1. This modification alters its hydrogen bonding capabilities compared to unmodified guanine, impacting its pairing with cytosine during DNA replication.

  • Molecular Weight: Approximately 154.12 g/mol
  • Melting Point: Data on melting points can vary based on purity but typically ranges around 200°C when synthesized under controlled conditions.
Chemical Reactions Analysis

Reactions and Technical Details

1-Hydroxyguanine participates in several chemical reactions that are critical for understanding its role in DNA damage:

  • Base Pairing Errors: During DNA replication, DNA polymerases may incorporate adenine opposite 1-hydroxyguanine instead of cytosine, leading to G:C to A:T transversions.
  • Repair Mechanisms: Enzymes such as 8-oxoguanine-DNA glycosylase recognize and excise 1-hydroxyguanine from DNA, initiating base excision repair pathways.
  • Further Oxidation: Under certain conditions, 1-hydroxyguanine can be further oxidized to form more complex lesions such as 8-oxo-7,8-dihydroguanine.

These reactions illustrate the potential mutagenic consequences of oxidative stress on genetic material.

Mechanism of Action

Process and Data

The mechanism by which 1-hydroxyguanine exerts its effects primarily involves its incorporation into DNA. When present in the nucleic acid strand:

  • The hydroxyl group alters hydrogen bonding patterns, leading to incorrect base pairing during DNA replication.
  • This mispairing can result in mutations if not repaired efficiently by cellular repair mechanisms.
  • The presence of this modified base can also activate signaling pathways associated with oxidative stress responses.

Studies have shown that cells containing elevated levels of 1-hydroxyguanine exhibit increased mutation rates, highlighting its role as a biomarker for oxidative damage.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-Hydroxyguanine exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in water due to its polar hydroxyl group.
  • Stability: While relatively stable under neutral pH conditions, it is susceptible to further oxidation under alkaline conditions or in the presence of strong oxidizing agents.
  • Spectroscopic Properties: Characterized by distinct absorption peaks in ultraviolet-visible spectroscopy due to electronic transitions associated with its aromatic structure.

These properties are critical for analytical methods used to detect and quantify levels of 1-hydroxyguanine in biological samples.

Applications

Scientific Uses

1-Hydroxyguanine has several important applications in scientific research:

  • Biomarker for Oxidative Stress: It serves as a key indicator for oxidative damage in cells, aiding studies on aging, cancer research, and environmental toxicology.
  • Research on DNA Repair Mechanisms: Understanding how cells recognize and repair lesions caused by 1-hydroxyguanine contributes to broader insights into genomic stability.
  • Drug Development: Investigating compounds that can mitigate oxidative stress or enhance repair mechanisms involving 1-hydroxyguanine may lead to therapeutic advancements against diseases linked to oxidative damage.
Introduction to 8-Hydroxyguanine

Definition and Molecular Structure of 8-Hydroxyguanine

8-Hydroxyguanine (8-OHGua), systematically named 8-oxo-7,8-dihydroguanine, is a chemically modified purine base formed when reactive oxygen species (ROS) oxidize the C8 position of guanine in DNA, RNA, or free nucleotides [1] [6]. Its molecular formula is C5H5N5O2, with a molar mass of 167.13 g/mol [1] [6]. Unlike canonical guanine, 8-OHGua exhibits tautomeric shifts between 8-hydroxyguanine (keto form) and 8-oxoguanine (enol form), with the 8-oxo tautomer predominating under physiological conditions [10]. This oxidation alters the electrostatic potential of the molecule, conferring a negative character that disrupts canonical base pairing [2].

A critical feature of 8-OHGua is its conformational duality: In the anti conformation, it pairs with cytosine (like unmodified guanine), but in the syn conformation, it mispairs with adenine via Hoogsteen edge hydrogen bonding [10]. This dual behavior underpins its mutagenic potential. In DNA, the lesion is termed 8-hydroxy-2'-deoxyguanosine (8-OHdG) when linked to deoxyribose, while in RNA, it is designated as 8-oxo-7,8-dihydroguanosine (o8G) [3] [8].

Table 1: Molecular Characteristics of 8-Hydroxyguanine

PropertyDescription
Chemical Name8-Oxo-7,8-dihydroguanine
IUPAC Name2-Amino-7,9-dihydro-1H-purine-6,8-dione
Molecular FormulaC5H5N5O2
Molar Mass167.13 g/mol
Tautomeric FormsKeto (8-oxoguanine) and enol (8-hydroxyguanine); keto form predominates
Base Pairing SpecificityAnti: Pairs with cytosine; Syn: Mispairs with adenine

Historical Discovery and Early Research Milestones

The discovery of 8-OHGua dates to 1983 at Japan's National Cancer Center Research Institute. Researchers, led by Hiroshi Kasai, identified it unexpectedly during analyses of mutagenic compounds in broiled fish and meat [2] [7]. Using high-performance liquid chromatography (HPLC), they isolated 8-hydroxyisopropylideneguanosine from reactions between heated glucose (a model for cooked food mutagens) and guanosine derivatives [2]. This finding revealed that oxygen radicals—not just heterocyclic amines—could generate mutagenic lesions [7].

By 1984, Kasai confirmed that diverse oxygen radical-forming agents (e.g., ionizing radiation, Fenton reagents) produced 8-OHGua in DNA in vitro [2] [10]. A pivotal breakthrough came in 1985 when Floyd's group employed electrochemical detection (ECD) coupled with HPLC, enhancing detection sensitivity >1,000-fold. This enabled the first demonstration of endogenous 8-OHGua in mouse liver DNA and its increase post-γ-irradiation [2]. Concurrently, repair mechanisms were elucidated: Chung and colleagues isolated an E. coli enzyme (later identified as formamidopyrimidine DNA glycosylase, Fpg) that excised 8-OHGua via base excision repair [2] [10]. Early functional studies (1986–1990) revealed its misreading during replication (e.g., by Klenow fragment) and renal carcinogen specificity (e.g., induction by potassium bromate in rat kidneys) [2] [7].

Table 2: Key Milestones in 8-Hydroxyguanine Research

YearMilestoneSignificance
1983Discovery in broiled food mutagensFirst identification of 8-OHGua as an oxidative lesion
1984Confirmation of in vitro formation by ROSEstablished link between oxygen radicals and DNA damage
1985Detection in mammalian DNA (HPLC-ECD)Validated endogenous existence and inducibility by γ-radiation
1986Isolation of bacterial repair enzyme (Fpg)Revealed base excision repair pathway for 8-OHGua
1987Demonstration of mutagenic mispairing (G→T transversions)Linked 8-OHGua to genetic instability
1990Tissue-specific formation by renal carcinogens (e.g., KBrO3)Highlighted role in organ-specific carcinogenesis

Role in Oxidative Stress and Redox Biology

8-OHGua serves as a primary indicator of oxidative nucleic acid damage due to guanine’s low redox potential (–3.0 V), making it the most vulnerable nucleobase to ROS [10]. Hydroxyl radicals (•OH) directly attack guanine’s C8 position, generating 8-OHGua at rates estimated at 70,000 lesions/cell/day [10] [3]. Its accumulation reflects an imbalance between ROS production (e.g., from mitochondrial respiration, inflammation, or carcinogen exposure) and antioxidant defenses [7] [9].

In DNA, 8-OHGua’s mutagenicity arises from its propensity to adopt the syn conformation during replication, leading to G→T transversions [1] [10]. DNA polymerase β incorporates adenine opposite 8-OHGua, causing fixed mutations if unrepaired [10]. Additionally, 8-OHGua in the nucleotide pool (8-oxo-dGTP) can be incorporated opposite template adenine, inducing A→C transversions [10]. To counter this, cells deploy a multi-tiered defense:

  • Preventive: MTH1 hydrolyzes 8-oxo-dGTP to prevent incorporation [10].
  • Corrective: OGG1 glycosylase initiates base excision repair (BER) to excise 8-OHGua paired with cytosine [1] [10].
  • Backup: MUTYH removes misincorporated adenines opposite 8-OHGua [10].

In RNA, o8G disrupts translational fidelity and RNA stability. It causes ribosomal misreading (e.g., o8G•A pairing) and triggers no-go decay or RNA surveillance pathways to eliminate damaged transcripts [10] [12]. Beyond mere damage, emerging evidence suggests 8-OHGua in gene promoters (e.g., NF-κB targets) may act as an epigenetic-like regulator by modulating transcription factor binding and chromatin remodeling under oxidative stress [10].

Significance as a Biomarker in Molecular Pathology

As a stable end-product of oxidative nucleic acid damage, 8-OHGua is widely validated as a sensitive biomarker for assessing oxidative stress in vivo [3] [8]. It is detectable in urine, serum, saliva, and tissues, with elevated levels correlating with cancer risk, neurodegenerative disorders, diabetes, and aging [3] [5] [8].

Detection Methodologies:

  • HPLC-ECD: Gold standard for specificity; measures 8-OHGua in saliva (avg. 3.8 ng/mL in non-smokers) and urine [8].
  • LC-MS/MS: High sensitivity for 8-OHdG in tissues/serum but costly [8] [9].
  • Immunoassays (ELISA/IHC): Prone to cross-reactivity but useful for tissue localization [9]. To minimize artifacts, standardized protocols (e.g., the European Standards Committee guidelines) are critical during sample processing [1] [8].

Clinical and Research Applications:

  • Cancer Prognosis: Meta-analyses of 2,121 patients show elevated tissue 8-OHdG predicts poor overall survival (HR = 1.92, 95% CI: 1.44–2.57) in cancers like lung, bladder, and gastric carcinoma [9]. Exceptions exist (e.g., breast cancer), where antioxidant upregulation may lower 8-OHdG despite aggressiveness [9].
  • Periodontal Disease: Salivary 8-OHGua is significantly increased in diabetic patients with periodontitis, reflecting local oxidative injury [5].
  • Environmental Exposure: Smokers exhibit 2–3 times higher salivary 8-OHGua than non-smokers, demonstrating responsiveness to pro-oxidant insults [8].

Table 3: 8-Hydroxyguanine as a Biomarker in Human Diseases

Disease CategoryKey AssociationsDetection Sample
CancerPoor prognosis (HR=1.92 for OS); G→T mutations; target-organ specificity (e.g., renal)Tumor tissue, urine
NeurodegenerativeElevated in Alzheimer’s/Parkinson’s brainsBrain tissue, CSF
MetabolicDiabetes mellitus; periodontitis in diabeticsSaliva, serum
Environmental ExposureSmoking, asbestos, heavy metalsUrine, saliva

OS: Overall Survival; HR: Hazard Ratio

Properties

CAS Number

42046-96-8

Product Name

1-Hydroxyguanine

IUPAC Name

2-amino-1-hydroxy-7H-purin-6-one

Molecular Formula

C5H5N5O2

Molecular Weight

167.13 g/mol

InChI

InChI=1S/C5H5N5O2/c6-5-9-3-2(7-1-8-3)4(11)10(5)12/h1,12H,(H2,6,9)(H,7,8)

InChI Key

MQMKFOKKZLPYDB-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=O)N(C(=N2)N)O

Synonyms

1-hydroxyguanine

Canonical SMILES

C1=NC2=C(N1)C(=O)N(C(=N2)N)O

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